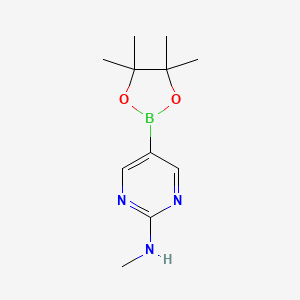

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Description

Historical Context of Pyrimidine Boronic Esters

The development of pyrimidine boronic esters represents a relatively recent advancement in the broader historical trajectory of heterocyclic chemistry and organoboron science. The pyrimidine ring system itself has a rich historical foundation, with early recognition of pyrimidine derivatives in natural products dating to the early 19th century when compounds such as alloxan were first identified. The systematic study of pyrimidines began in 1884 with Pinner, who developed synthetic approaches by condensing ethyl acetoacetate with amidines, and who first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was initially prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This foundational work established pyrimidines as an important class of heterocyclic compounds, particularly given their presence in nucleic acids as cytosine, thymine, and uracil derivatives.

The integration of boron functionality into pyrimidine systems emerged much later, coinciding with the broader development of organoboron chemistry in the latter half of the twentieth century. Recent progress in the synthesis of pyridinylboronic acids and esters has demonstrated the rapid advancement in boronic acid methodologies, with particular emphasis on the development of pinacol ester derivatives that offer enhanced stability and synthetic utility. The specific combination of pyrimidine heterocycles with boronic ester functionality has gained prominence due to the unique properties that result from this structural combination. Research has shown that boronic esters adjacent to ring heteroatoms, while potentially susceptible to side reactions such as protodeboronation and oxidation, can be successfully stabilized through appropriate structural design and reaction conditions. The development of pyrimidine boronic esters has been particularly driven by their utility in palladium-catalyzed cross-coupling reactions, where they serve as versatile coupling partners for the construction of complex molecular architectures.

Significance in Heterocyclic Chemistry

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine occupies a particularly significant position within heterocyclic chemistry due to its combination of multiple functional elements that are individually important in medicinal chemistry and materials science. The pyrimidine core represents one of the three diazines, characterized by nitrogen atoms at positions 1 and 3 in the six-membered ring, distinguishing it from pyrazine and pyridazine isomers. This specific nitrogen arrangement imparts unique electronic properties that influence both the reactivity and biological activity of pyrimidine derivatives. The presence of the N-methylamino substituent at the 2-position is particularly noteworthy, as a significant proportion of pyrimidine-containing pharmaceutical compounds incorporate 2-amino substituents as essential pharmacophores. Research has demonstrated that such 2-aminopyrimidine structures can be accessed through condensation reactions involving appropriately substituted guanidines, providing synthetic routes to important pharmaceutical targets.

The positioning of the boronic ester group at the 5-position creates a unique reactivity profile that distinguishes this compound from other pyrimidine derivatives. Studies have shown that C4-borylated pyrimidine derivatives, which include 5-substituted pyrimidines in the numbering convention, represent an underrepresented class of compounds despite their potential synthetic utility. The development of robust methods for accessing such borylated pyrimidines has been challenging, with attempts at catalytic borylation at specific pyrimidine positions often proving unsuccessful. The ability to incorporate boronic ester functionality at the 5-position through alternative synthetic strategies represents a significant advancement in pyrimidine chemistry. Furthermore, the combination of the electron-rich amino substituent with the electron-deficient boronic ester creates a push-pull electronic system that can influence the compound's reactivity in various chemical transformations.

Position in Organoboron Chemistry

Within the broader context of organoboron chemistry, this compound exemplifies the sophisticated application of pinacol boronic esters in heterocyclic systems. The tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as a pinacol ester, represents one of the most widely utilized protecting and activating groups for boronic acids in synthetic chemistry. Research has demonstrated that boronic esters exhibit unique mechanistic behavior in palladium-catalyzed cross-coupling reactions, with the ability to transmetalate directly without prior hydrolysis to the corresponding boronic acid. This direct transmetalation pathway offers significant advantages in terms of reaction efficiency and functional group tolerance, making pinacol boronic esters particularly valuable synthetic intermediates.

The specific electronic environment created by the pyrimidine ring system influences the reactivity of the attached boronic ester group in several important ways. Studies have shown that the nucleophilic character of the carbon atom bound to boron is crucial for effective transmetalation in cross-coupling reactions. The electron-deficient nature of the pyrimidine ring can modulate this nucleophilicity, potentially affecting the rate and selectivity of coupling reactions. Additionally, the ability of the boronic ester to maintain stability under various reaction conditions while remaining available for activation when required demonstrates the sophisticated balance achieved in this molecular design. Research has indicated that the combination of appropriate base and reaction conditions can promote the formation of reactive boronate species that enable efficient coupling processes.

The compound also represents an important example of how organoboron chemistry has evolved to address specific synthetic challenges in heterocyclic chemistry. Traditional approaches to functionalizing pyrimidine rings often rely on harsh conditions such as strong bases for metalation, which can lead to low yields due to competing dimerization reactions. The incorporation of pre-installed boronic ester functionality provides an alternative approach that circumvents these limitations while offering access to a wide range of subsequent transformations through established organoboron methodologies.

Nomenclature and Classification

The systematic nomenclature of this compound reflects the compound's complex structural features and follows established conventions for heterocyclic and organoboron compounds. The International Union of Pure and Applied Chemistry name provides a comprehensive description of the molecular structure, beginning with the core pyrimidine ring system and systematically identifying each substituent. The numbering convention places the nitrogen atoms of the pyrimidine ring at positions 1 and 3, with the boronic ester substituent located at position 5 and the N-methylamino group at position 2. This systematic approach ensures unambiguous identification of the compound's structure and facilitates communication within the scientific community.

Alternative nomenclature systems provide additional perspectives on the compound's classification and properties. The compound is also known as 2-methylaminopyrimidine-5-boronic acid pinacol ester, which emphasizes the boronic acid derivation and the specific nature of the ester protecting group. This alternative naming convention highlights the compound's relationship to the corresponding free boronic acid while indicating the specific ester modification that enhances stability and synthetic utility. Chemical databases utilize various synonyms and identifiers to ensure comprehensive coverage and accessibility, including specific Chemical Abstracts Service registry numbers and molecular descriptor codes such as the International Chemical Identifier key QDOXNCAIXITTKA-UHFFFAOYSA-N.

From a classification perspective, this compound belongs to several important compound classes that define its properties and applications. As a heterocyclic compound, it falls within the diazine family, specifically the pyrimidine subclass characterized by 1,3-dinitrogen substitution patterns. As an organoboron compound, it represents a specialized example of boronic ester chemistry with the pinacol protecting group providing enhanced stability and reactivity control. The compound is classified as a specialty chemical with particular relevance to pharmaceutical intermediate synthesis and materials science applications. Its molecular weight of 235.09 and moderate complexity make it accessible through established synthetic methodologies while maintaining sufficient functionality for diverse chemical transformations.

Properties

IUPAC Name |

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BN3O2/c1-10(2)11(3,4)17-12(16-10)8-6-14-9(13-5)15-7-8/h6-7H,1-5H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOXNCAIXITTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675234 | |

| Record name | N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904326-88-1 | |

| Record name | N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylaminopyrimidine-5-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The core strategy for synthesizing this boronic ester derivative involves coupling a suitable halogenated pyrimidine precursor with a boronate ester. The general procedure includes:

-

- Halogenated pyrimidine derivative, typically 2-chloropyrimidine or 2-bromopyrimidine.

- Boronate ester, specifically 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives.

-

- Palladium catalysts such as Pd(II) acetate or Pd(PPh₃)₄.

- Ligands like triphenylphosphine or more hindered phosphines (e.g., SPhos) to enhance activity.

Base :

- Aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to facilitate transmetalation.

-

- Polar aprotic solvents such as tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), or dimethylformamide (DMF).

-

- Elevated temperatures typically around 90–100°C.

- Inert atmosphere (nitrogen or argon) to prevent catalyst oxidation.

- Reaction times ranging from 2 to 16 hours depending on substrate reactivity.

| Step | Conditions | Description |

|---|---|---|

| Catalyst loading | 1–3 mol% Pd(II) acetate | Ensures efficient coupling |

| Base | 2 equivalents of NaHCO₃ or K₂CO₃ | Maintains basic conditions for transmetalation |

| Solvent | 2-MeTHF or DMF | Solubilizes reactants and catalyst |

| Temperature | 90–100°C | Accelerates reaction kinetics |

| Duration | 3–16 hours | Complete conversion |

Alternative Methods

Other methods involve direct amination of the boronate ester or metalation followed by methylation :

-

- Using methyl iodide or dimethyl sulfate with base (e.g., potassium carbonate) in polar solvents like acetonitrile.

- Suitable for introducing the methyl group onto the amino or pyrimidine nitrogen.

-

- Methylation of the amino group post-coupling to obtain the N-methyl derivative.

Factors Influencing Yield Optimization

| Factor | Impact | Optimization Strategy |

|---|---|---|

| Catalyst loading | Higher catalyst amounts can improve yield but increase cost | Use 2–3 mol% Pd catalyst; optimize ligand selection for activity |

| Ligand choice | Sterically hindered ligands improve catalyst stability | Employ ligands like SPhos or XPhos |

| Base strength and amount | Excess base enhances transmetalation but can cause side reactions | Use 2 equivalents of NaHCO₃ or K₂CO₃; optimize equivalents |

| Solvent | Solvent polarity affects solubility and reaction rate | Use polar aprotic solvents like 2-MeTHF or DMF |

| Temperature | Elevated temperatures accelerate reaction but risk decomposition | Maintain 90–100°C; avoid overheating |

| Reaction time | Longer times improve conversion but may lead to degradation | Monitor reaction progress via TLC or LC-MS |

Representative Data and Research Findings

| Study | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Example from recent literature | 2-chloropyrimidine derivative + boronate ester | Pd(II) acetate, NaHCO₃, 2-MeTHF, 100°C, 3h | 44% | Optimized for purity and selectivity |

| Alternative method | Halogenated pyrimidine + boronic acid ester | Pd(PPh₃)₄, Cs₂CO₃, toluene/ethanol/water, 100°C, 16h | 34.9% | Longer reaction time, broader solvent system |

Summary of Synthesis Strategy

The synthesis of N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine primarily relies on the Suzuki-Miyaura cross-coupling of a halogenated pyrimidine precursor with a boronate ester. Critical parameters include catalyst choice, ligand environment, base concentration, solvent system, and reaction temperature. Fine-tuning these parameters can significantly enhance yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions.

Coupling Reactions: The boronate ester group can engage in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Major Products:

Oxidation: Boronic acids.

Substitution: Substituted pyrimidines.

Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Applications in Medicinal Chemistry

Anticancer Research:

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine has been investigated for its potential as an anticancer agent. Studies have shown that compounds with boron-containing moieties can enhance the efficacy of chemotherapeutic agents by improving their pharmacokinetic profiles and reducing toxicity to healthy tissues. For example:

- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells .

Enzyme Inhibition:

The compound acts as a potent inhibitor of specific enzymes involved in tumor progression. Its boron atom plays a crucial role in binding to the active sites of these enzymes.

Applications in Material Science

Polymer Chemistry:

this compound is utilized in the synthesis of advanced polymers with enhanced thermal stability and mechanical properties. The incorporation of boron-containing groups has been shown to improve the overall performance of polymeric materials.

| Polymer Type | Properties Enhanced |

|---|---|

| Thermoplastic Polymers | Increased heat resistance |

| Elastomers | Improved elasticity |

Applications in Synthetic Organic Chemistry

Cross-Coupling Reactions:

The compound is a valuable reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. Its ability to form stable complexes with palladium catalysts enhances reaction efficiency and selectivity.

Synthesis Example:

A recent publication highlighted a synthetic route where this compound was used to synthesize complex organic molecules with high yields .

Mechanism of Action

The mechanism of action for N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine largely depends on its application. In cross-coupling reactions, the boronate ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling mechanism, involving the transmetalation, oxidative addition, and reductive elimination steps catalyzed by palladium .

Comparison with Similar Compounds

Core Heterocycle Variations

| Compound Name | Core Structure | CAS Number | Molecular Formula | Key Differences |

|---|---|---|---|---|

| Target Compound | Pyrimidine | 904326-88-1 | C₁₁H₁₈BN₃O₂ | Pyrimidine ring with two N atoms |

| N-Methyl-5-(...dioxaborolan-2-yl)pyridin-2-amine | Pyridine | 1005009-98-2 | C₁₂H₁₉BN₂O₂ | Pyridine ring with one N atom |

| N-Benzyl-5-(...dioxaborolan-2-yl)pyridin-2-amine | Pyridine | Not specified | C₁₈H₂₃BN₂O₂ | Benzyl substituent on pyridine |

Key Insights :

- Pyrimidine derivatives (e.g., target compound) exhibit stronger electron-withdrawing effects due to the second nitrogen atom, enhancing reactivity in cross-coupling reactions compared to pyridine analogues .

- Pyridine-based analogues (e.g., CAS 1005009-98-2) may offer better solubility in non-polar solvents due to reduced ring polarity .

Substituent Variations on the Amine Group

| Compound Name | Amine Substituent | CAS Number | Molecular Formula | Impact on Properties |

|---|---|---|---|---|

| Target Compound | Methyl | 904326-88-1 | C₁₁H₁₈BN₃O₂ | Moderate steric hindrance |

| N-Ethyl-5-(...dioxaborolan-2-yl)pyrimidin-2-amine | Ethyl | 1218791-44-6 | C₁₂H₂₀BN₃O₂ | Increased lipophilicity |

| N-Isobutyl-5-(...dioxaborolan-2-yl)pyrimidin-2-amine | Isobutyl | 1015242-06-4 | C₁₃H₂₂BN₃O₂ | High steric bulk, reduced reactivity |

| N-Benzyl-5-(...dioxaborolan-2-yl)pyrimidin-2-amine | Benzyl | 1218789-30-0 | C₁₇H₂₂BN₃O₂ | Enhanced π-π stacking in drug design |

Key Insights :

- Methyl and ethyl substituents (e.g., target compound and CAS 1218791-44-6) are preferred for reactions requiring moderate steric effects and faster coupling rates .

- Bulky groups like isobutyl (CAS 1015242-06-4) may hinder cross-coupling efficiency but improve metabolic stability in drug candidates .

- Benzyl-substituted analogues (CAS 1218789-30-0) are valuable for designing kinase inhibitors due to aromatic interactions .

Additional Ring Substituents

| Compound Name | Additional Substituent | CAS Number | Molecular Formula | Effect on Reactivity |

|---|---|---|---|---|

| Target Compound | None | 904326-88-1 | C₁₁H₁₈BN₃O₂ | Baseline reactivity |

| N,3-Dimethyl-5-(...dioxaborolan-2-yl)-2-pyridinamine | 3-Methyl | 1111637-92-3 | C₁₃H₂₁BN₂O₂ | Increased steric hindrance |

| 3-Chloro-N-methyl-5-(...dioxaborolan-2-yl)pyridin-2-amine | 3-Chloro | 1257432-01-1 | C₁₂H₁₈BClN₂O₂ | Electron-withdrawing, enhances coupling |

Key Insights :

Biological Activity

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS No. 1005009-98-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₁₉BN₂O₂

- Molecular Weight : 234.10 g/mol

- Purity : Generally above 97% in commercial samples .

This compound is believed to interact with various biological targets through its unique structural features. The presence of the dioxaborolane moiety enhances its ability to form complexes with biomolecules, which can influence enzyme activity and cellular signaling pathways.

Antiparasitic Activity

Recent studies have shown that similar pyrimidine derivatives exhibit significant antiparasitic activity. For instance, compounds with N-methyl substitutions have been linked to enhanced potency against drug-resistant strains of parasites. The structure-activity relationship (SAR) analysis indicates that modifications at the N-methyl position can dramatically affect efficacy .

| Compound | EC₅₀ (μM) | Notes |

|---|---|---|

| N-Methyl Analog | 0.064 | High potency against resistant strains |

| Unsubstituted Analog | 0.577 | Decreased activity |

Anticancer Properties

N-Methyl derivatives have also been evaluated for their anticancer properties. In vitro studies indicate that certain pyrimidine-based compounds inhibit cell proliferation in various cancer cell lines. For example, a related compound demonstrated an IC₅₀ of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while showing significantly less effect on non-cancerous cells .

| Cell Line | IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | 20-fold |

| MCF10A | 2.52 | - |

Study on Antiparasitic Activity

A study investigating the antiparasitic effects of N-methyl pyrimidine derivatives showed that the inclusion of specific substituents could enhance activity against resistant parasites. The findings suggested that the N-methyl group is crucial for maintaining potency and could be a target for further optimization .

Study on Cancer Cell Lines

Research on the anticancer efficacy of pyrimidine compounds revealed that those with specific modifications exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is critical for reducing side effects in therapeutic applications .

Q & A

Q. What are the established synthetic routes for N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation of halogenated pyrimidine precursors. For example, a halogen (e.g., bromine) at the 5-position of N-methylpyrimidin-2-amine undergoes cross-coupling with bis(pinacolato)diboron (B₂Pin₂) in the presence of PdCl₂(dppf) or Pd(PPh₃)₄ as catalysts. Reaction conditions (e.g., 80–100°C, THF/1,4-dioxane solvent, K₂CO₃ or Cs₂CO₃ as base) must be optimized to achieve yields >70% . Key challenges include minimizing protodeboronation side reactions and ensuring anhydrous conditions.

Q. How is the compound characterized to confirm its structure and purity?

Routine characterization employs:

- ¹H/¹³C NMR : Peaks for the pyrimidine ring (δ 8.5–9.0 ppm for H at position 4/6), methylamino group (δ 2.8–3.2 ppm for N–CH₃), and boronic ester (δ 1.3 ppm for pinacol methyl groups) .

- X-ray crystallography : Resolves bond angles and confirms the planar geometry of the pyrimidine ring, with dihedral angles between the boronic ester and aromatic system (e.g., 86.1° deviation observed in related structures) .

- HRMS : Validates molecular weight (C₁₁H₁₈BN₃O₂, [M+H]⁺ = 235.09) .

Q. What are critical storage and handling protocols for this boronic ester?

The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (N₂/Ar) at −20°C in airtight containers. Use anhydrous solvents (e.g., THF, DMF) for reactions. Avoid prolonged exposure to air or aqueous workups unless stabilized with Lewis acids (e.g., KHF₂) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions with this boronic ester be optimized for low-yield scenarios?

Low yields often stem from:

- Catalyst selection : Pd(OAc)₂ with SPhos ligand enhances reactivity for electron-deficient aryl halides.

- Base effects : K₃PO₄ improves coupling efficiency with sterically hindered partners.

- Solvent choice : Toluene/EtOH (3:1) reduces protodeboronation compared to polar aprotic solvents.

Monitor reaction progress via TLC (Rf shift) or ¹¹B NMR to detect boronic acid byproducts. Pre-mixing the boronic ester with stoichiometric Cu(OAc)₂ stabilizes the intermediate .

Q. How do steric and electronic effects of the pyrimidine ring influence reactivity in cross-coupling?

The electron-deficient pyrimidine ring enhances oxidative addition with Pd⁰ catalysts. Steric hindrance from the N-methyl group at position 2 slows transmetallation but improves regioselectivity. Computational studies (DFT) predict higher activation barriers for para-substituted aryl halides due to π-backbonding interactions between Pd and the boronic ester .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

Contradictions (e.g., unexpected ¹H NMR splitting) may arise from:

- Tautomerism : The pyrimidine ring can adopt alternate tautomeric forms in solution.

- Hydrogen bonding : Intramolecular N–H···N bonds (observed in crystal structures) stabilize specific conformers, altering spectral profiles .

Validate using variable-temperature NMR or isotopic labeling.

Q. How does the boronic ester participate in non-Suzuki reactions (e.g., Chan-Lam coupling or bioconjugation)?

In Chan-Lam couplings, the compound reacts with aryl amines under Cu(OAc)₂ catalysis in air. For bioconjugation, the boronic ester forms stable adducts with diols (e.g., ribose in RNA) via pH-dependent boronate ester formation. Kinetic studies show a second-order rate constant of 0.15 M⁻¹s⁻¹ at pH 7.4 .

Data Contradiction and Troubleshooting

Q. How to interpret discrepancies between theoretical and experimental X-ray crystallography data?

Discrepancies in bond lengths (e.g., B–O bonds) may arise from crystal packing forces or dynamic disorder. Refine models using SHELXL (weighted R-factor <5%) and validate with Hirshfeld surface analysis. Compare with analogous structures (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, CAS 402960-38-7) .

Q. Why does the compound exhibit unexpected stability in protic solvents?

The pinacol boronic ester’s steric shielding (four methyl groups) reduces hydrolysis rates. Stability in MeOH/H₂O (t₁/₂ >24 hrs at 25°C) contrasts with unhindered boronic acids (t₁/₂ <1 hr). Confirm via ¹¹B NMR: a shift from δ 28 ppm (ester) to δ 18 ppm (boronic acid) indicates degradation .

Comparative Analysis

Q. How does this compound compare to N-ethyl or N-isobutyl analogs in catalytic applications?

N-Ethyl analogs (e.g., CAS 1218791-44-6) show reduced steric hindrance, accelerating transmetallation but increasing side reactions. N-Isobutyl derivatives (CAS listed in ) enhance solubility in nonpolar solvents but require higher catalyst loadings. Quantitative structure-activity relationship (QSAR) models correlate logP values with reaction efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.